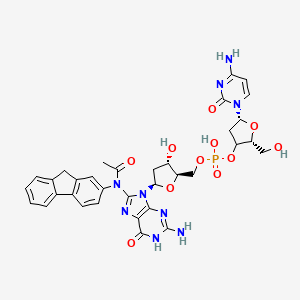
1,1'-Biphenyl, 3-chloro-4'-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Biphenyl, 3-chloro-4’-fluoro- is an organic compound that belongs to the biphenyl family. Biphenyls consist of two benzene rings connected by a single bond. This particular compound has a chlorine atom at the 3rd position and a fluorine atom at the 4th position on the biphenyl structure. These substitutions can significantly alter the chemical and physical properties of the compound, making it useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 3-chloro-4’-fluoro- can be synthesized through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.
Friedel-Crafts Acylation: This method involves the acylation of biphenyl with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 3-chloro-4’-fluoro- often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-Biphenyl, 3-chloro-4’-fluoro- undergoes various chemical reactions, including:
Electrophilic Substitution: This reaction involves the substitution of an electrophile for a hydrogen atom on the benzene ring.
Nucleophilic Substitution: This reaction involves the substitution of a nucleophile for a leaving group on the benzene ring.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst such as iron(III) chloride.
Nitration: Nitric acid and sulfuric acid mixture.
Major Products:
Halogenated Biphenyls: Products formed by the substitution of hydrogen atoms with halogens.
Nitro Biphenyls: Products formed by the substitution of hydrogen atoms with nitro groups.
Aplicaciones Científicas De Investigación
1,1’-Biphenyl, 3-chloro-4’-fluoro- has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,1’-Biphenyl, 3-chloro-4’-fluoro- involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic and nucleophilic substitution reactions, which can alter its chemical structure and properties. These reactions can affect the compound’s ability to interact with biological molecules, potentially leading to various biological effects .
Comparación Con Compuestos Similares
- 1,1’-Biphenyl, 4-fluoro-
- 1,1’-Biphenyl, 4-chloro-
- 4’-Fluoro-1,1’-biphenyl
- 4-Bromo-4’-fluorobiphenyl
Propiedades
Número CAS |
80254-79-1 |
|---|---|
Fórmula molecular |
C12H8ClF |
Peso molecular |
206.64 g/mol |
Nombre IUPAC |
1-chloro-3-(4-fluorophenyl)benzene |
InChI |
InChI=1S/C12H8ClF/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8H |
Clave InChI |
WCKTVTBPFMCTRT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


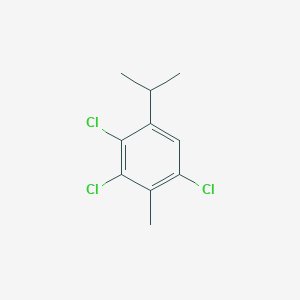
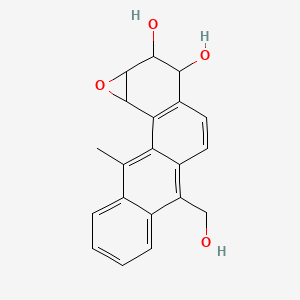
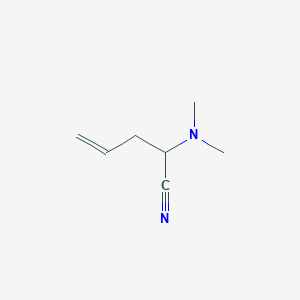
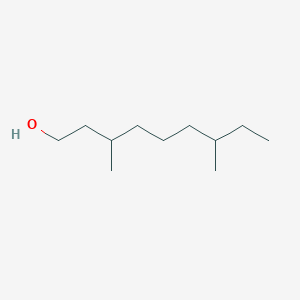
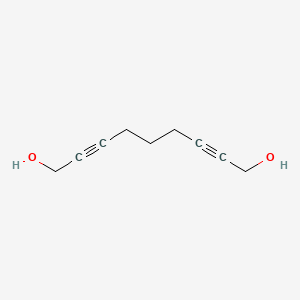
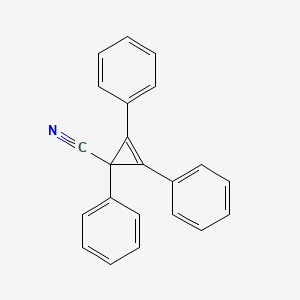
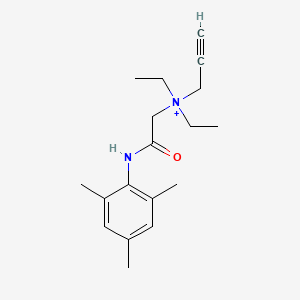
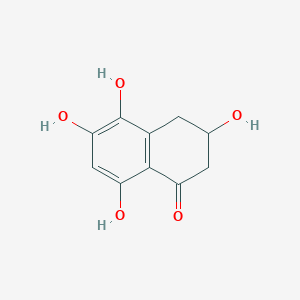
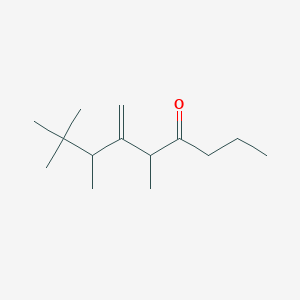
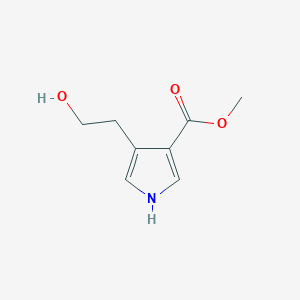
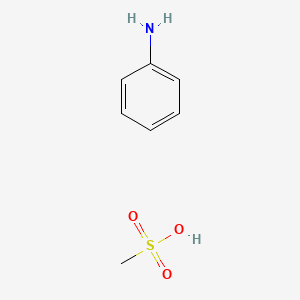
![4-(2-Cyanophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14414771.png)
